![molecular formula C17H28N6OS B2673176 N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methylbutanamide CAS No. 941896-45-3](/img/structure/B2673176.png)
N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis route would depend on the starting materials and the specific conditions required for each reaction. For example, the isobutylamino group might be introduced via a nucleophilic substitution reaction, while the pyrazolo[3,4-d]pyrimidin-1-yl group could be formed through a cyclization reaction .Chemical Reactions Analysis
The chemical reactions that this compound undergoes would depend on its functional groups. For example, the isobutylamino group could participate in acid-base reactions, while the methylthio group might be involved in redox reactions .Applications De Recherche Scientifique
Anticancer and Antimicrobial Applications
Pyrazolo[3,4-d]pyrimidine derivatives have been extensively studied for their anticancer and antimicrobial properties. For example, compounds with the pyrazolo[3,4-d]pyrimidine scaffold have been synthesized and evaluated for their cytotoxicity against various cancer cell lines, showing promising results as anticancer agents (Hassaneen et al., 2019). Furthermore, these compounds have demonstrated significant antimicrobial activity, indicating their potential as therapeutic agents in treating bacterial infections (Khobragade et al., 2010).
Anti-inflammatory and Analgesic Effects
Research into pyrazolo[3,4-d]pyrimidine derivatives has also revealed their potential anti-inflammatory and analgesic effects. These compounds have been shown to possess activities nearly similar to standard drugs in pharmacological studies, offering new avenues for the development of treatments for inflammation and pain management (Antre et al., 2011).
Radioprotective Activities
Some pyrazolo[3,4-d]pyrimidine derivatives containing amino acid moieties have been explored for their radioprotective activities, indicating their potential in protecting against radiation-induced damage. This aspect of research opens up possibilities for developing agents that can mitigate the adverse effects of radiation exposure (Ghorab et al., 2009).
Structure-Activity Relationship Studies
Investigations into the structure-activity relationships of pyrazolo[3,4-d]pyrimidine derivatives have provided insights into the pharmacophore models that could guide the design of new compounds with enhanced biological activities. These studies have helped identify key structural features responsible for the observed biological activities, facilitating the discovery of new therapeutic agents (Ivachtchenko et al., 2013).
Safety And Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it’s a volatile liquid, it might pose a risk of inhalation. If it’s a solid, it might pose a risk of skin or eye contact. Its toxicity could also depend on its specific molecular structure .
Orientations Futures
Propriétés
IUPAC Name |
3-methyl-N-[2-[4-(2-methylpropylamino)-6-methylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl]ethyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N6OS/c1-11(2)8-14(24)18-6-7-23-16-13(10-20-23)15(19-9-12(3)4)21-17(22-16)25-5/h10-12H,6-9H2,1-5H3,(H,18,24)(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQVYUWTUXNQCLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NCCN1C2=NC(=NC(=C2C=N1)NCC(C)C)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methylbutanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

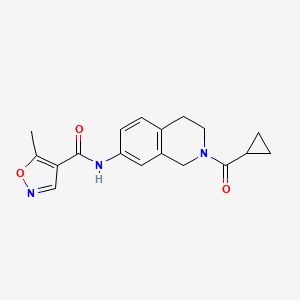
![2-(4-chlorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2673096.png)
![4-fluoro-3-methyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2673097.png)

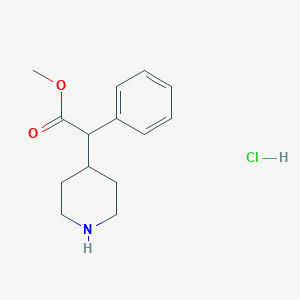
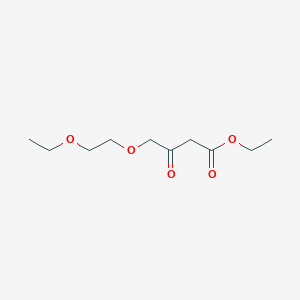
![2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2673104.png)
![N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)pivalamide](/img/structure/B2673105.png)
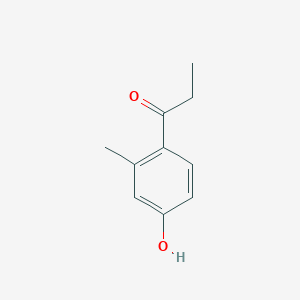
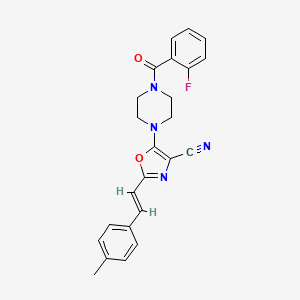
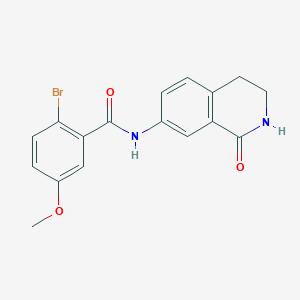
![N-(2-(dimethylamino)ethyl)-4-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2673114.png)
![7-[(4-Fluorophenyl)methyl]-8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-3-methylpurine-2,6-dione](/img/no-structure.png)
![ethyl 3-(morpholine-4-carbonyl)-2-(4-(morpholinosulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2673116.png)